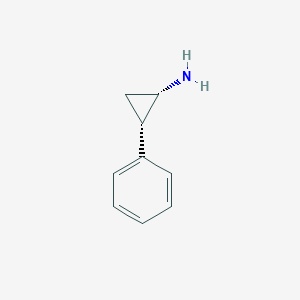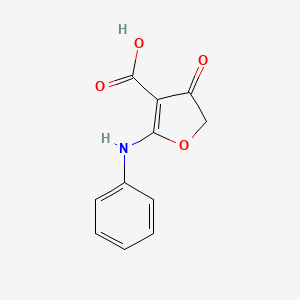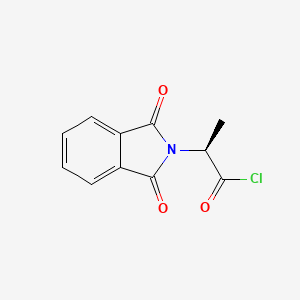![molecular formula C12H18O4S B1368258 1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene](/img/structure/B1368258.png)
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene is a chemical compound with the molecular formula C12H18O4S. It is known for its unique structure, which includes a sulfonyl group attached to a benzene ring, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these molecules, leading to inhibition or modification of their activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .
Comparison with Similar Compounds
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene can be compared with similar compounds such as:
2-(2-(2-Methoxyethoxy)ethoxy)ethane-1-sulfonyl chloride: This compound has a similar sulfonyl group but differs in the length and structure of the ethoxy chain.
4-Methylbenzenesulfonic acid: While it shares the sulfonyl group attached to the benzene ring, it lacks the ethoxy chain, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C12H18O4S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C12H18O4S/c1-11-3-5-12(6-4-11)17(13,14)10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 |
InChI Key |
WBOLUHFEUVCULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


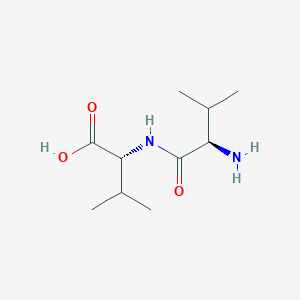

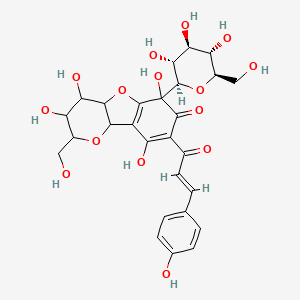
![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)
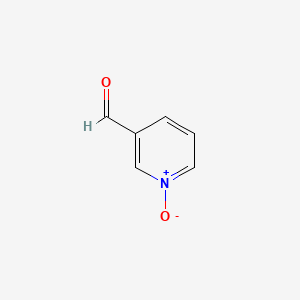
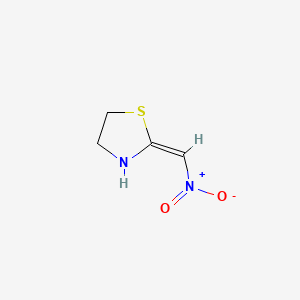
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)
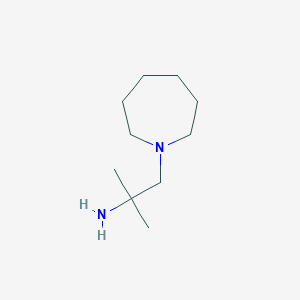
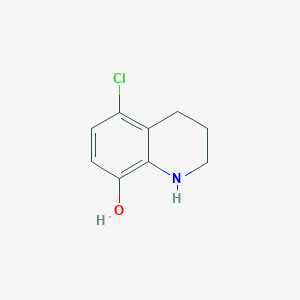

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)
